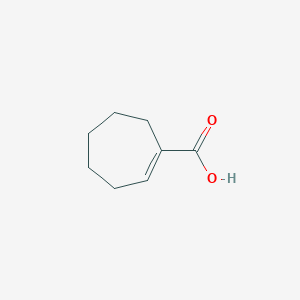

Cyclohept-1-ene-1-carboxylic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

cycloheptene-1-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12O2/c9-8(10)7-5-3-1-2-4-6-7/h5H,1-4,6H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNFJZXAWCAEGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC=C(CC1)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

140.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4321-25-9 | |

| Record name | cyclohept-1-ene-1-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Cyclohept 1 Ene 1 Carboxylic Acid and Analogous Systems

Direct Synthetic Routes to Cyclohept-1-ene-1-carboxylic Acid

Direct synthetic approaches to this compound often involve the modification of a pre-existing cycloheptane (B1346806) or cycloheptene (B1346976) ring. One common method is the carboxylation of a cycloheptenyl organometallic species. For instance, the reaction of a cycloheptenyl lithium or Grignard reagent with carbon dioxide is a straightforward, albeit classic, method for introducing the carboxylic acid functionality onto the seven-membered ring. The required cycloheptenyl halide can be prepared from cycloheptene through allylic halogenation.

Another direct approach involves the oxidation of a suitable precursor, such as cyclohept-1-ene-1-carbaldehyde or cyclohept-1-en-1-ylmethanol. These functional groups can be converted to the carboxylic acid using standard oxidizing agents.

Ring-Expansion and Contraction Strategies for Alicyclic Carboxylic Acids

Approaches from Smaller Ring Systems (e.g., Cyclopentene and Cyclohexene (B86901) Precursors)

Ring expansion reactions provide a powerful tool for the synthesis of cycloheptane derivatives from more readily available smaller rings like cyclopentanone (B42830) and cyclohexanone. One notable strategy involves a [2+2] cycloaddition between dichloroketene (B1203229) and the silyl (B83357) enol ether of cyclopentanone. The resulting cyclobutanone (B123998) derivative can undergo a retro-aldol reaction to furnish a cycloheptane-1,3-dione (B75613), which serves as a key intermediate for further elaboration to this compound. acs.org For instance, a five-step synthesis of a furan-annulated cycloheptane carboxylic acid derivative was developed starting from cyclopentanone. acs.org

Similarly, six-membered rings can be expanded. While direct ring expansion of cyclohexane-1,3-dione to cycloheptane-1,3-dione has been explored, alternative strategies involving furan (B31954) annulation prior to ring expansion have also been investigated as potentially more practical routes on a larger scale. acs.org These methods highlight the versatility of ring expansion in accessing seven-membered ring systems.

Ring Closing Metathesis (RCM) in Cycloalkenecarboxylic Acid Synthesis

Ring-closing metathesis (RCM) has emerged as a powerful and widely used method for the synthesis of unsaturated rings of various sizes, including those with five to seven members. wikipedia.org This metal-catalyzed reaction involves the intramolecular metathesis of two terminal alkenes, resulting in the formation of a cycloalkene and a volatile byproduct like ethylene. wikipedia.org The reaction is known for its broad substrate scope and functional group tolerance, making it suitable for the synthesis of complex molecules containing functionalities such as esters, amides, and epoxides. wikipedia.orgresearchgate.net

In the context of cycloalkenecarboxylic acid synthesis, RCM can be employed to construct the cyclic core of the molecule. nih.gov For example, a diene precursor containing a carboxylic acid or ester functionality can be subjected to RCM to form the desired cycloalkene ring. The choice of catalyst, often a ruthenium-based complex like Grubbs' catalyst, is crucial for the efficiency and selectivity of the reaction. researchgate.netorganic-chemistry.org In some cases, the presence of an acid can influence the outcome of the RCM reaction, leading to the predominant formation of specific isomers. nih.gov

Alkoxide-Induced Ring Opening Reactions for Unsaturated Carboxylic Acid Esters

Alkoxide-induced ring-opening reactions of bicyclic systems offer a convenient pathway to vicinally disubstituted cycloalkene derivatives. nih.gov Specifically, fused 2-vinyl or 2-phenyl substituted cyclobutanones can undergo stereoselective ring opening when treated with alkoxide ions like tert-butoxide or methoxide. nih.govresearchgate.netamanote.com This transformation yields novel γ,δ-unsaturated esters or acids in moderate to high yields with complete regioselectivity. nih.govresearchgate.net This method serves as a valuable alternative to the well-established Johnson-Claisen rearrangement for accessing such unsaturated carboxylic acid derivatives. nih.govresearchgate.net

Stereoselective Synthesis of this compound Derivatives

Asymmetric Catalysis in Enecarboxylic Acid Formation

The development of enantioselective synthesis, also known as asymmetric synthesis, is crucial for producing specific stereoisomers of chiral molecules, which is particularly important in medicinal chemistry. wikipedia.org Asymmetric catalysis, utilizing chiral catalysts, is a highly effective method for achieving this. wikipedia.orgyoutube.com

In the context of enecarboxylic acid formation, chiral Brønsted acids have shown promise as organocatalysts. rsc.org Chiral carboxylic acids, with pKa values between those of typical hydrogen bond donors and stronger phosphoric acids, can activate a different range of substrates. rsc.org The self-assembly of carboxylic acids with chiral phosphoric acid catalysts can increase the acidity of the catalyst and the reactivity of the carboxylic acid, enabling highly enantioselective reactions. nih.gov For instance, this principle has been applied to the catalytic aziridine-opening reaction with carboxylic acids as nucleophiles. nih.gov

Chiral Induction and Control in Cycloheptene Systems

The synthesis of specific enantiomers (non-superimposable mirror images) of chiral molecules is a critical goal in modern organic chemistry, particularly for applications in pharmaceuticals and materials science. In the context of cycloheptene systems, including analogs of this compound, achieving such stereochemical control, or chiral induction, relies on asymmetric synthesis methodologies. These strategies guide a reaction to favor the formation of one enantiomer over the other.

A prominent strategy for creating chiral cycloalkenone derivatives involves the palladium-catalyzed oxidative desymmetrization of meso-dibenzoates. rsc.orgnih.gov This method yields γ-benzoyloxy cycloalkenones with high levels of enantioselectivity. rsc.orgnih.gov These products are valuable intermediates that can be converted into a wide array of substituted cycloalkenones. rsc.orgnih.gov The ability to produce both enantiomers of the products using this approach allows for the creation of diverse and complex stereochemical structures. rsc.orgnih.gov

Another powerful technique is the use of chiral ligands in transition metal catalysis. For example, copper complexes featuring N-heterocyclic carbene (NHC) ligands have been shown to be effective in catalyzing the enantioselective allylic alkylation of Grignard reagents. nih.gov This approach offers a direct way to create α-chiral centers in cyclic systems. nih.gov Similarly, chromium carbene complexes have been used in cyclohexadienone annulation reactions, where chirality is transferred from a chiral auxiliary to a newly formed quaternary carbon center with high efficiency. rsc.org

These methodologies, while often demonstrated on five- or six-membered rings, establish fundamental principles of asymmetric induction that are applicable to the synthesis of chiral seven-membered cycloheptene derivatives. rsc.orgnih.govnih.govrsc.org The choice of catalyst, chiral ligand, and reaction conditions is paramount in achieving high enantiomeric excess (ee), which is a measure of the purity of the desired enantiomer.

Table 1: Examples of Catalytic Systems for Asymmetric Synthesis in Cyclic Molecules

| Catalytic System | Reaction Type | Application | Key Feature |

| Palladium / Chiral Ligand | Oxidative Desymmetrization | Synthesis of γ-benzoyloxy cycloalkenones | High enantioselectivity in creating chiral building blocks. rsc.orgnih.gov |

| Copper / N-Heterocyclic Carbene (NHC) | Asymmetric Allylic Alkylation | Synthesis of α-chiral difunctionalized products | Avoids stoichiometric use of other metals and precious catalysts. nih.gov |

| Chromium Carbene Complex | Cyclohexadienone Annulation | Formation of quaternary carbon centers | Transfers stereochemical information from a chiral starting material. rsc.org |

Green Chemistry Principles in this compound Synthesis

Green chemistry is a framework for designing chemical products and processes that minimize or eliminate the use and generation of hazardous substances. yale.eduoaji.net This approach is guided by twelve core principles that promote sustainability, efficiency, and safety in chemical manufacturing. msu.edu When applied to the synthesis of this compound, these principles call for a re-evaluation of traditional synthetic routes in favor of more environmentally benign alternatives.

Sustainable Methodologies and Solvents

A key focus of green chemistry is the reduction of waste, much of which comes from solvents. royalsocietypublishing.org Traditional organic syntheses often rely on volatile and toxic solvents. Sustainable methodologies advocate for their replacement with "green" alternatives. royalsocietypublishing.org

Green Solvents: The ideal green solvent is non-toxic, biodegradable, easily recyclable, and has a high boiling point to reduce volatility. royalsocietypublishing.org Water is a highly desirable solvent due to its safety and abundance. Other alternatives include ionic liquids (ILs) and supercritical fluids. For instance, replacing halogenated solvents like dichlorobenzene with greener substitutes has been shown to be effective, even at a gram-scale production level. nih.gov

Catalysis: The use of catalysts is a cornerstone of green chemistry. yale.edu Catalytic reagents are used in small amounts and can be recycled, making them superior to stoichiometric reagents which are consumed in the reaction and generate more waste. yale.eduroyalsocietypublishing.org For example, catalytic hydrogenation using a recyclable catalyst can be a highly efficient and clean method for modifying chemical structures. jocpr.com

Renewable Feedstocks: Another principle involves using raw materials that are renewable rather than depleting, such as those derived from biomass instead of petroleum. msu.edu The synthesis of cyclic compounds from sugar-derived acids like muconic acid and fumaric acid exemplifies this approach, providing a sustainable route to chemical building blocks. rsc.org

Table 2: Comparison of Traditional vs. Green Solvents

| Solvent Type | Examples | Advantages | Disadvantages |

| Traditional | Benzene, Chloroform, Dichloromethane (B109758) | High solvency for many organic compounds | Toxic, volatile, environmentally persistent. royalsocietypublishing.org |

| Green | Water, Ethanol, Ionic Liquids, Supercritical CO₂ | Low toxicity, often renewable, reduced environmental impact. oaji.netroyalsocietypublishing.org | May have different solvency properties requiring reaction optimization. |

Atom Economy and Process Efficiency Considerations

Beyond reaction yield, green chemistry emphasizes the importance of atom economy , a concept that measures the efficiency of a chemical reaction in terms of how many atoms from the reactants are incorporated into the desired final product. primescholars.com

The formula for calculating atom economy is:

% Atom Economy = (Molecular Weight of Desired Product / Total Molecular Weight of All Reactants) x 100 primescholars.comwikipedia.org

A reaction can have a 100% yield but a very low atom economy if it produces a large quantity of byproducts. wikipedia.org Therefore, designing a synthesis with high atom economy is crucial for minimizing waste at the molecular level.

Reaction Types: Addition reactions, such as the Diels-Alder reaction, are highly atom-economical as they incorporate all reactant atoms into the product, often with 100% atom economy. nih.gov In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. wikipedia.org

Process Design: In planning a synthesis for this compound, a green chemistry approach would favor reaction pathways that maximize atom economy. This involves selecting starting materials where the majority of their atoms are retained in the final product structure and choosing reaction types that are inherently efficient, such as cycloadditions or catalytic additions. nih.gov This focus on the efficiency of every atom used in a process is a fundamental shift from traditional synthetic planning and is essential for sustainable chemical production. primescholars.com

Chemical Reactivity and Mechanistic Studies of Cyclohept 1 Ene 1 Carboxylic Acid

Electrophilic and Nucleophilic Reactions of the Cyclohept-1-ene Moiety

The cyclohept-1-ene ring in cyclohept-1-ene-1-carboxylic acid possesses a carbon-carbon double bond that is susceptible to attack by both electrophiles and nucleophiles. The electron-withdrawing nature of the carboxylic acid group deactivates the double bond towards electrophilic attack compared to a simple cycloalkene. However, reactions with strong electrophiles can still occur.

Conversely, the double bond is activated towards nucleophilic attack, particularly in conjugate addition reactions. This reactivity is a cornerstone of its synthetic utility, allowing for the introduction of a wide range of functional groups at the 2-position. A notable example is the Michael reaction, where a nucleophile adds to the β-carbon of the α,β-unsaturated carboxylic acid. This reaction is often facilitated by a base and can be achieved with a variety of nucleophiles. princeton.edu Photocatalytic methods have also been developed for the conjugate addition of radicals generated from the decarboxylation of other carboxylic acids. princeton.edu

Cycloaddition Reactions of this compound and Related Systems

Cycloaddition reactions are powerful tools in organic synthesis for the construction of cyclic molecules. openstax.orglibretexts.org this compound and its derivatives can participate in several types of cycloaddition reactions, leveraging the reactivity of the double bond.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgmasterorganicchemistry.com In the context of this compound, the cycloheptene (B1346976) ring itself does not act as a diene in a classical Diels-Alder reaction. However, related systems where a diene is tethered to a cycloheptene derivative can undergo intramolecular Diels-Alder reactions. libretexts.org

More commonly, α,β-unsaturated carboxylic acids and their derivatives, which share the same core functionality as this compound, can act as dienophiles in Diels-Alder reactions. wikipedia.orgmasterorganicchemistry.comlibretexts.org The reactivity of the dienophile is enhanced by the electron-withdrawing carboxylic acid group. masterorganicchemistry.com These reactions typically proceed with high regio- and stereoselectivity, making them highly valuable in the synthesis of complex cyclic systems. youtube.com For instance, the reaction of a conjugated diene with an acrylate-type dienophile will yield a cyclohexene (B86901) with predictable stereochemistry based on the geometry of the starting materials. openstax.orgyoutube.com

| Diene | Dienophile | Product Type | Conditions |

| 1,3-Butadiene | Acrylate | Cyclohexene carboxylate | Thermal |

| Cyclopentadiene | Maleic anhydride | Bicyclic adduct | Room Temperature |

| Anthracene | Acrylonitrile | Tricyclic adduct | High Temperature |

This table presents representative examples of Diels-Alder reactions where the dienophile contains a functionality related to a carboxylic acid.

[3+2] cycloadditions involve a three-atom component and a two-atom component to form a five-membered ring. uchicago.edu The double bond of this compound can serve as the two-atom component (dipolarophile) in reactions with 1,3-dipoles such as nitrones, azides, and nitrile oxides. uchicago.edu These reactions are a direct route to functionalized five-membered heterocyclic rings. For example, the reaction with a nitrone would yield an isoxazolidine (B1194047) derivative.

Rhodium(I)-catalyzed intramolecular [3+2] cycloadditions of vinylcyclopropanes bearing an ene- or yne- functionality have been developed for the synthesis of cyclopentane- and cyclopentene-fused bicyclic structures. pku.edu.cnresearchgate.net While not directly involving this compound itself, these studies highlight the utility of related cycloaddition strategies for building complex ring systems. pku.edu.cnresearchgate.net

Ene reactions are another class of pericyclic reactions where an alkene with an allylic hydrogen (the "ene") reacts with a compound containing a multiple bond (the "enophile") to form a new bond with migration of the double bond and a 1,5-hydrogen shift. This compound, possessing allylic hydrogens, could potentially undergo ene reactions, although this reactivity is less commonly reported compared to its participation in cycloadditions.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid group of this compound is a versatile functional handle for a variety of chemical transformations. libretexts.orgsaskoer.ca These reactions allow for the conversion of the carboxylic acid into other important functional groups.

Standard transformations include:

Esterification: Reaction with an alcohol in the presence of an acid catalyst yields the corresponding ester. This is a reversible reaction, and conditions are often chosen to drive it to completion, such as removing water. saskoer.ca

Amide Formation: Treatment with an amine, often in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC), produces an amide. libretexts.org Direct reaction of a carboxylic acid and an amine is typically slow and requires high temperatures.

Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol. libretexts.org This reaction proceeds via a nucleophilic acyl substitution followed by a nucleophilic addition. libretexts.org

Conversion to Acid Chloride: Reaction with thionyl chloride (SOCl₂) or oxalyl chloride converts the carboxylic acid into the more reactive acid chloride. libretexts.org This acid chloride can then be readily converted into esters, amides, and other derivatives.

These transformations are fundamental in organic synthesis and allow for the incorporation of the cycloheptene scaffold into a wide range of more complex molecules. The reactivity of the carboxylic acid is generally not significantly impacted by the adjacent double bond, allowing for selective transformations of the acid group while preserving the alkene. libretexts.orgsaskoer.ca

Mechanistic Investigations of this compound Reactions

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and predicting product outcomes.

Modern analytical techniques are indispensable for studying reaction mechanisms. For this compound and its derivatives, these methods can provide detailed insights into the structures of reactants, intermediates, and products.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity and stereochemistry of the products of reactions such as cycloadditions and nucleophilic additions. pku.edu.cn For example, the coupling constants and chemical shifts of the protons on the cycloheptene ring can provide information about their relative orientation.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for monitoring transformations of the carboxylic acid group. The characteristic C=O stretch of the carboxylic acid (around 1700 cm⁻¹) will shift to a different frequency upon conversion to an ester, amide, or acid chloride. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition of reaction products, confirming their identity. pku.edu.cnnist.gov Fragmentation patterns observed in the mass spectrum can also provide structural information. For instance, in the mass spectrum of 1-cyclohexene-1-carboxylic acid, a related compound, characteristic fragments corresponding to the loss of water and other small molecules are observed. nist.gov

By using these techniques in combination, chemists can piece together the step-by-step pathway of a reaction, identify key intermediates, and understand the factors that control the selectivity of a transformation.

Isomerization Studies (e.g., Photoinduced E→Z Isomerization)

The double bond in this compound can exist in two geometric forms: the more stable Z-isomer (cis) and the highly strained E-isomer (trans). The interconversion between these isomers can be achieved through photochemical methods. Photoinduced E→Z isomerization is a common reaction for α,β-unsaturated carbonyl compounds.

Irradiation of the Z-isomer of a related compound, cyclohept-1-ene-1-carbaldehyde, with UV light (λ = 350 nm) has been shown to induce isomerization to the transient and highly reactive E-isomer. nih.govresearchgate.net This process occurs via excitation to an excited electronic state where the π-bond is weakened, allowing for rotation around the C-C single bond, followed by relaxation back to either the Z or E ground state. The formation of the strained E-isomer is of significant synthetic interest as it can readily undergo subsequent reactions that are not favorable for the relaxed Z-isomer. researchgate.netnih.gov

The mechanism of photoisomerization can proceed through either a singlet or triplet excited state, depending on the wavelength of light used and the presence of a photosensitizer. nih.gov In the absence of a sensitizer, direct irradiation typically leads to the singlet excited state. Intersystem crossing to the triplet state can also occur, which then leads to isomerization. The photostationary state, which is the equilibrium ratio of the E and Z isomers under photochemical conditions, is dependent on the quantum yields of the forward and reverse isomerization reactions and the molar absorptivities of the two isomers at the irradiation wavelength.

Table 2: Key Aspects of Photoinduced Isomerization of Cycloheptene Derivatives

| Parameter | Description | Relevance to this compound |

| Excitation Wavelength | Wavelength of light used to induce isomerization. | Typically in the UV-A range (e.g., 350 nm) for α,β-unsaturated carbonyls. nih.gov |

| Quantum Yield (Φ) | The efficiency of a photochemical process, defined as the number of molecules undergoing a specific event divided by the number of photons absorbed. | Expected to be wavelength-dependent and influenced by the solvent. |

| Photostationary State | The equilibrium ratio of E and Z isomers under continuous irradiation. | The ratio is determined by the relative rates of the forward and reverse isomerization reactions. |

| E-Isomer Reactivity | The strained E-isomer is a highly reactive intermediate. | Can undergo rapid Diels-Alder, ene, and other cycloaddition reactions. researchgate.net |

The study of the photoinduced isomerization of this compound and the subsequent trapping of the highly reactive E-isomer opens up avenues for the stereocontrolled synthesis of complex polycyclic molecules.

Theoretical and Computational Chemistry Approaches to Cyclohept 1 Ene 1 Carboxylic Acid

Conformational Analysis and Ring Strain in Cyclohept-1-ene-1-carboxylic Acid

Cycloalkanes adopt three-dimensional structures to minimize various types of strain. The primary sources of strain in cyclic molecules are angle strain (deviation from ideal bond angles), torsional strain (eclipsing interactions between bonds on adjacent atoms), and transannular strain (steric hindrance between atoms across the ring). fiveable.melibretexts.org

Unlike the highly stable chair conformation of cyclohexane, which is virtually free of ring strain, cycloheptane (B1346806) and other medium-sized rings are more complex. quora.com Rings larger than cyclopentane (B165970) would have significant angle strain if they were planar. libretexts.org To alleviate this, they pucker, but for rings like cycloheptane, it's not possible to achieve ideal bond angles for all atoms simultaneously, nor can all torsional and steric strains be eliminated. quora.comlibretexts.org Cycloheptane and cyclooctane (B165968) exhibit greater strain than cyclohexane, largely due to transannular crowding. libretexts.org

Table 1: Comparison of Ring Strain in Cycloalkanes

| Cycloalkane | Number of Carbons | Total Ring Strain (kcal/mol) | Key Strain Factors |

| Cyclopropane (B1198618) | 3 | 27.5 | High angle and torsional strain |

| Cyclobutane | 4 | 26.3 | Significant angle strain, some torsional strain |

| Cyclopentane | 5 | 6.2 | Minimal angle strain, some torsional strain |

| Cyclohexane | 6 | 0 | Virtually no strain (in chair conformation) libretexts.org |

| Cycloheptane | 7 | 6.3 | Torsional and transannular strain libretexts.org |

Data sourced from various organic chemistry principles. Note that the strain in this compound would be modulated by the double bond and substituent.

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are essential for understanding the electronic properties and predicting the reactivity of molecules. For complex situations, such as studying photochemical reactions or systems with intricate electronic structures, advanced methods are required.

Extended Multi-State Complete Active Space Second-Order Perturbation Theory (XMS-CASPT2): This is a high-level, multireference method used to accurately describe the potential energy surfaces of molecules in both their ground and electronically excited states. nih.gov It is particularly valuable for studying photochemical processes, like photoisomerization, as it can correctly handle the complex electronic nature of transition states and conical intersections (points where potential energy surfaces cross). nih.govacs.orgresearchgate.net The implementation of analytic gradients and non-adiabatic coupling vectors allows for the efficient optimization of molecular geometries and the study of transitions between electronic states. nih.gov For a molecule like this compound, XMS-CASPT2 could be used to model its behavior upon absorption of light, predicting the pathways and products of photochemical reactions. aip.org

Domain-based Local Pair-Natural Orbital Coupled Cluster with Singles, Doubles, and Perturbative Triples (DLPNO-CCSD(T)): Often called the "gold standard" of quantum chemistry, the CCSD(T) method is known for its high accuracy in calculating molecular energies. researchgate.net The DLPNO approximation makes this computationally expensive method much faster, with nearly linear scaling, allowing it to be applied to larger molecules. nih.gov It is exceptionally effective for accurately predicting thermochemical data, such as enthalpies of formation, with precision that can rival experimental measurements. researchgate.netcompchemhighlights.orgacs.org For this compound, DLPNO-CCSD(T) would be the method of choice for obtaining highly accurate reaction energies and activation barriers for its thermal reactions. researchgate.net

Molecular Dynamics Simulations for Conformational Landscapes

While quantum calculations focus on static structures, molecular dynamics (MD) simulations provide a picture of how a molecule moves over time. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe conformational changes and explore the potential energy landscape of a molecule. nih.govpublish.csiro.au

For flexible molecules like this compound, standard MD simulations might get "stuck" in a local energy minimum, failing to sample all relevant conformations within a practical simulation time. publish.csiro.au To overcome this, enhanced sampling techniques are used:

Accelerated Molecular Dynamics (aMD): This method modifies the potential energy surface by adding a bias potential, which effectively reduces the energy barriers between different conformational states. nih.govuiuc.edu This allows the simulation to explore the conformational space more efficiently without prior knowledge of the reaction coordinates. nih.govspringernature.com

Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the same molecule are run in parallel at different temperatures. publish.csiro.aubiorxiv.org Periodically, the coordinates of the replicas are swapped. The higher-temperature simulations can easily cross large energy barriers, and when swapped with lower-temperature replicas, they allow the entire conformational space to be sampled efficiently at the temperature of interest. publish.csiro.au

These simulation techniques can generate a comprehensive map of the conformational landscape of this compound, identifying the most stable conformations, the pathways for interconversion between them, and their relative populations. nih.govacs.org

Computational Studies on Reaction Mechanisms and Transition States

Understanding how a reaction proceeds requires identifying the transition state (TS)—the highest energy point on the minimum energy path between reactants and products. onetep.org The structure and energy of the TS are critical for determining the reaction rate and mechanism. mit.eduims.ac.jp Due to their fleeting nature, transition states are extremely difficult to observe experimentally, making computational exploration essential. mit.eduims.ac.jpsciencedaily.com

Computational chemists use several methods to locate and analyze transition states: fiveable.me

Potential Energy Surface (PES) Scanning: The energy of the system is calculated as a function of the coordinates that describe the breaking and forming bonds. This provides an initial guess for the TS structure.

Transition State Optimization: Algorithms are used to locate the exact first-order saddle point on the PES that corresponds to the TS. fiveable.me

Intrinsic Reaction Coordinate (IRC) Calculations: Once the TS is found, an IRC calculation maps the reaction pathway that connects the transition state to the reactant and product minima, confirming that the correct TS has been located. acs.org

Nudged Elastic Band (NEB) Method: For more complex reactions, the NEB method is used to find the minimum energy path between a known reactant and product. utexas.eduscm.com An initial path is created by a series of "images" of the molecule, which are then relaxed to find the lowest energy path. utexas.eduaip.org A variation, the climbing-image NEB (CI-NEB), further refines this by driving the highest-energy image to the exact saddle point. onetep.orgutexas.edu

For this compound, these methods could be applied to study various reactions, such as addition to the double bond, or reactions involving the carboxylic acid group, to elucidate the detailed step-by-step mechanisms.

Applications and Advanced Synthetic Utility of Cyclohept 1 Ene 1 Carboxylic Acid

Cyclohept-1-ene-1-carboxylic Acid as a Versatile Synthetic Building Block

The unique structural framework of this compound, combining a medium-sized ring with two distinct functional groups, makes it a versatile starting point in organic synthesis. The carboxylic acid moiety can undergo a wide range of transformations, including esterification, amidation, and reduction, while the carbon-carbon double bond is amenable to various addition reactions. This dual reactivity allows for the sequential or simultaneous introduction of new functionalities, enabling the construction of intricate molecular scaffolds.

Precursor in Complex Organic Molecule Synthesis

While specific total syntheses employing this compound as a starting material are not extensively documented in mainstream literature, its structural motifs are present in numerous complex natural products and pharmacologically active compounds. The seven-membered ring system is a key feature in various terpenes and other secondary metabolites. The inherent functionality of this compound allows it to serve as a key intermediate for accessing substituted cycloheptane (B1346806) and cycloheptene (B1346976) derivatives. For instance, the double bond can be stereoselectively functionalized, and the carboxylic acid can act as a handle for chain extension or cyclization, providing a pathway to bicyclic or more elaborate polycyclic systems. Its utility is analogous to that of other cyclic carboxylic acids, such as 1-cyclohexene-1-carboxylic acid, which is a known intermediate in the anaerobic decomposition of benzoic acid. sigmaaldrich.com

Chiral Building Block Potential

This compound is an achiral molecule. However, it serves as a prochiral substrate, meaning it can be converted into a chiral molecule in a single, stereoselective step. This potential is crucial in modern drug discovery, where the specific three-dimensional arrangement of atoms (stereochemistry) can determine a drug's efficacy and safety.

The primary route to unlocking its chiral potential is through asymmetric reactions. Key transformations could include:

Asymmetric Hydrogenation: The use of chiral metal catalysts to add hydrogen across the double bond can produce chiral cycloheptanecarboxylic acid with high enantiomeric purity. This creates a stereocenter at the carbon that was formerly part of the double bond.

Asymmetric Epoxidation: The double bond can be converted into a chiral epoxide, which is a versatile intermediate for further stereospecific transformations.

Asymmetric Michael Addition: The carbon adjacent to the carboxyl group can potentially participate in conjugate addition reactions, where a chiral catalyst can direct the formation of a new stereocenter.

The development of such asymmetric transformations is a significant area of research, aiming to produce single-enantiomer compounds from readily available starting materials. researchgate.netrsc.orgrsc.org The successful application of these methods to this compound would establish it as a valuable precursor for the synthesis of enantiomerically pure building blocks, essential for the pharmaceutical and agrochemical industries.

Integration into Methodological Developments in Organic Synthesis

New synthetic methods are the lifeblood of organic chemistry, enabling the construction of molecules with greater efficiency and precision. Cyclic compounds with varied ring sizes and functionalities, such as this compound, are often used as test substrates to probe the scope and limitations of new reactions.

For example, its structure is suitable for exploring novel catalytic cycles, such as those involving C-H activation, metathesis, or novel cycloadditions. The development of a new palladium-catalyzed cross-coupling reaction, for instance, might involve testing its efficacy with this compound (or its derivatives) to demonstrate the method's tolerance for both alkene and carboxylic acid functional groups and its applicability to seven-membered ring systems. While specific instances citing this exact molecule in broad methodological studies are sparse, related structures are commonly used. The design of novel synthetic routes often relies on predictable, high-yield reactions, and this compound provides a platform for developing such robust methodologies. google.com

Potential Applications in Materials Science (e.g., Polymer Chemistry)

The bifunctionality of this compound makes it a highly promising monomer for the synthesis of advanced polymers and materials. Both the alkene and the carboxylic acid group can be leveraged to create polymers with tailored properties.

The carboxylic acid group can be incorporated into polymer backbones, most commonly forming polyesters or polyamides. This functional group is known to enhance properties such as:

Adhesion: The polarity and hydrogen-bonding capability of carboxylic acids improve the adhesion of polymers to various surfaces, making them useful in coatings and adhesives.

Hydrophilicity and pH-Responsiveness: The presence of acid groups can increase a polymer's affinity for water and can impart pH-sensitive behavior. At high pH, the acid groups deprotonate, leading to changes in polymer solubility or swelling, creating "smart" materials for applications like drug delivery or sensors.

The alkene group offers a powerful tool for polymer modification and cross-linking through reactions like the thiol-ene reaction . wikipedia.org This "click chemistry" reaction is highly efficient, proceeds under mild conditions (often initiated by light), and is insensitive to many other functional groups. wikipedia.orgnih.gov By polymerizing the carboxylic acid moiety first, a linear polymer with pendant cycloheptene groups can be formed. These alkene groups can then be:

Cross-linked: Reacting the pendant alkenes with multifunctional thiols can form a robust, cross-linked polymer network, transforming a thermoplastic material into a thermoset with enhanced mechanical and thermal properties. nih.gov

Functionalized: The alkene can be reacted with various thiol-containing molecules to attach different functionalities (e.g., fluorescent dyes, bioactive peptides, or other polymer chains) to the main polymer backbone, a process known as post-polymerization modification. rsc.orgrsc.org

This dual functionality allows for the design of complex polymer architectures, such as functional networks, hydrogels, and surface coatings, from a single, versatile monomer.

Future Research Directions and Perspectives

Development of Novel and Efficient Synthetic Strategies for Cyclohept-1-ene-1-carboxylic Acid

While classical methods for the synthesis of cycloalkene carboxylic acids exist, the development of more efficient, sustainable, and stereoselective strategies remains a critical objective. Future research should focus on adapting modern synthetic methodologies to the specific challenges of the seven-membered ring system. The sustainable synthesis of cyclohexanetetracarboxylate from sugar-derived acids, utilizing a key Diels-Alder reaction, provides a template for developing greener routes. rsc.org The investigation into new synthetic pathways for cyclohexene (B86901) carboxylic acid derivatives has also yielded compounds with potent antitumor activity, suggesting that novel derivatives of the cycloheptene (B1346976) scaffold could be of significant interest. researchgate.net

Key areas for future synthetic exploration include:

Catalytic Carboxylation: Investigating transition-metal-catalyzed carboxylations of cycloheptenyl precursors would offer a direct and atom-economical route.

Ring-Closing Metathesis (RCM): The use of RCM on appropriately designed diene precursors could provide a powerful and flexible entry into the cycloheptene ring system, allowing for the introduction of diverse functionalities.

C-H Activation/Carboxylation: Direct functionalization of a cycloheptene C-H bond with CO2 or other carboxylating agents represents a highly desirable, albeit challenging, synthetic strategy that would significantly improve step economy.

A comparison of potential future synthetic strategies is outlined below:

| Synthetic Strategy | Potential Advantages | Potential Challenges | Relevant Precedent |

| Catalytic Hydrocarboxylation | High atom economy, potential for enantioselectivity. | Requires development of specific catalysts for allenes/alkynes to form the seven-membered ring. | CuH-catalyzed hydrocarboxylation of allenes for α-chiral carboxylic acids. nih.gov |

| Ring-Closing Metathesis (RCM) | High functional group tolerance, access to diverse derivatives. | Availability of acyclic precursors, potential for competing oligomerization. | Widely used for medium-ring synthesis. |

| Diels-Alder Cycloaddition | Excellent stereocontrol, potential for bio-based starting materials. | Identification of suitable diene and dienophile pairs for the heptacycle. | Sustainable synthesis of functionalized cyclohexenes from sugar-derived acids. rsc.org |

| C-H Functionalization | Maximizes step and redox economy. | Regioselectivity on the cycloheptene ring, harsh reaction conditions. | Advances in transition-metal-catalyzed C-H activation. |

Exploration of Unprecedented Reactivity and Catalysis in Heptacyclic Systems

The unique conformational flexibility and inherent ring strain of the seven-membered ring in this compound suggest that its reactivity profile may differ significantly from more common five- and six-membered rings. Future work should be directed at exploring this unique reactivity. For instance, cyclopropene (B1174273) derivatives exhibit high reactivity due to ring-strain energy, making them useful in bioorthogonal chemistry. nih.gov Investigating analogous strain-release reactions or transannular pathways in derivatives of this compound could unveil novel transformations.

Furthermore, the carboxylic acid moiety can serve as an internal catalyst or directing group for reactions on the cycloheptene scaffold. This could enable site-selective functionalizations that are otherwise difficult to achieve. Research into using the carboxylate to direct epoxidations, hydrogenations, or conjugate additions could lead to highly stereocontrolled syntheses of complex polycyclic molecules.

Advanced Computational Modeling for Deeper Mechanistic Understanding

To guide synthetic efforts and predict novel reactivity, advanced computational modeling is indispensable. Quantum mechanical calculations, such as Density Functional Theory (DFT), can provide deep insights into the structure and energetics of this compound and its derivatives. Such studies can elucidate reaction mechanisms, predict the feasibility of proposed synthetic routes, and explain observed regioselectivity and stereoselectivity.

Future computational projects could include:

Conformational Analysis: Mapping the potential energy surface to identify the most stable conformers of the molecule and its reaction intermediates.

Reaction Pathway Modeling: Calculating the transition state energies for potential synthetic transformations to identify the most kinetically favorable pathways.

In Silico Screening: Molecular docking studies, similar to those used to assess cyclopropane (B1198618) derivatives as enzyme inhibitors, could be employed to predict the biological potential of this compound derivatives, guiding future synthetic targets. ffhdj.com The use of computational strategies to assess adverse outcome pathways is becoming increasingly important in toxicology and can be guided by mechanistic data. mdpi.com

| Computational Approach | Objective | Potential Impact |

| Density Functional Theory (DFT) | Elucidate electronic structure and reaction mechanisms. | Guide catalyst design and predict product outcomes. |

| Molecular Dynamics (MD) | Simulate conformational behavior in solution over time. | Understand the influence of solvent and temperature on reactivity. |

| SAR and QSAR Modeling | Correlate structural features with potential activity. | Prioritize synthetic targets for drug discovery or materials science. mdpi.com |

| Molecular Docking | Predict binding affinity to biological targets. | Identify potential applications in chemical biology and medicine. ffhdj.com |

Strategic Integration into Diverse Synthetic Targets and Methodologies

The ultimate goal of developing the chemistry of this compound is its strategic deployment in the synthesis of valuable molecules. The seven-membered ring is a core structure in numerous natural products with significant biological activity. The ability to synthesize and functionalize this scaffold efficiently would provide access to new analogs of these natural products and novel chemical entities for drug discovery. The discovery of cyclopentane (B165970) carboxylic acids as potent and selective inhibitors of the NaV1.7 sodium channel for pain treatment highlights the potential of cyclic carboxylic acids in medicine. nih.gov

Future research should aim to identify complex synthetic targets where this compound can serve as a versatile building block. Its bifunctional nature—a nucleophilic double bond and an electrophilic/directing carboxylic acid—allows for a wide range of subsequent transformations. This strategic integration will not only demonstrate the utility of newly developed synthetic methods but also expand the accessible chemical space for medicinal chemists and materials scientists. The development of one-pot methods for creating complex heterocycles from simple carboxylic acids showcases the power of this functional group as a synthetic linchpin. organic-chemistry.org

Q & A

Basic: What experimental protocols ensure high-purity synthesis of Cyclohept-1-ene-1-carboxylic acid?

Methodological Answer:

- Step 1: Precursor Selection

Begin with cycloheptene derivatives (e.g., cycloheptene nitriles or esters) as precursors. For example, cyclohexene-1-carbonitrile has been used to synthesize cyclohexene-1-carboxylic acid via hydrolysis, suggesting analogous pathways for the cycloheptene analog . - Step 2: Reaction Optimization

Use controlled acidic or basic hydrolysis conditions (e.g., H₂SO₄/H₂O or NaOH/EtOH) to minimize side reactions. Monitor reaction progress via thin-layer chromatography (TLC). - Step 3: Purification

Employ recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product. Purity validation requires ≥95% by HPLC .

Basic: Which spectroscopic techniques are critical for confirming the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H NMR: Identify olefinic protons (δ 5.5–6.5 ppm for the cycloheptene double bond) and carboxylic acid protons (broad peak at δ 10–12 ppm).

- ¹³C NMR: Confirm the carboxylic carbon (δ ~170–175 ppm) and sp² carbons (δ ~120–140 ppm).

- Infrared (IR) Spectroscopy:

Detect the carboxylic acid O–H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1700 cm⁻¹). - Mass Spectrometry (MS):

Look for the molecular ion peak (M⁺) matching the molecular formula (C₈H₁₂O₂, m/z 140.18) and fragmentation patterns consistent with the cycloheptene ring .

Advanced: How do structural analogs (e.g., methyl-substituted cycloheptene derivatives) influence reactivity in cycloaddition reactions?

Methodological Answer:

- Electronic Effects:

Electron-withdrawing groups (e.g., carboxylic acid) decrease the electron density of the cycloheptene ring, potentially slowing Diels-Alder reactions. Compare reaction rates with analogs like 6-Methylcyclohex-3-ene-1-carboxylic acid, where methyl groups enhance electron density . - Steric Effects:

Substituents at the 1-position (e.g., methyl in 4-Methylcyclohex-1-ene-1-carboxylic acid) may hinder diene approach. Use computational modeling (DFT) to predict transition-state geometries . - Experimental Validation:

Conduct kinetic studies under standardized conditions (e.g., 25°C, dichloromethane solvent) and compare yields via GC-MS .

Advanced: How can researchers resolve contradictions in reported catalytic activity data for this compound derivatives?

Methodological Answer:

- Variable Identification:

Systematically test variables such as solvent polarity, temperature, and catalyst loading. For example, 4-Methylcyclohex-1-ene-1-carboxylic acid showed varying catalytic efficiency in aromatization reactions depending on solvent choice . - Reproducibility Framework:

Follow journal guidelines (e.g., Beilstein Journal protocols) to document experimental details, including exact reagent grades and equipment calibration . - Statistical Analysis:

Apply ANOVA to datasets from multiple labs to identify outliers. Use Grubbs’ test to exclude anomalous data points .

Advanced: What computational tools enable retrosynthetic planning for this compound?

Methodological Answer:

- AI-Driven Platforms:

Use tools like Pistachio or Reaxys to identify feasible precursors (e.g., cycloheptene nitriles) and reaction pathways. These databases leverage historical data on analogous compounds like cyclohexene-1-carbonitrile . - Mechanistic Validation:

Simulate proposed reaction pathways using Gaussian or ORCA software to assess energy barriers for key steps (e.g., hydrolysis). - Case Study Integration:

Reference synthetic routes for 1-(Dimethylamino)-4-phenylcyclohexane-1-carboxylic acid, which employs coupling reagents (e.g., HATU) and dry solvents .

Basic: What safety protocols are essential for handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE):

Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for all manipulations. - First Aid Measures:

If exposed, rinse skin with water for 15 minutes (P302+P352) and seek medical attention (P310). Store in ventilated areas (P403+P233) .

Advanced: How do substituents on the cycloheptene ring modulate acid dissociation constants (pKa)?

Methodological Answer:

- Electronic Contributions:

Electron-withdrawing groups (e.g., -COOH) lower pKa by stabilizing the deprotonated form. Compare with 3-Cyclohexene-1-carboxylic acid (pKa ~4.5) . - Steric Hindrance:

Bulky substituents (e.g., 4-methyl groups) may reduce solvation, increasing pKa. Use potentiometric titration in aqueous ethanol to measure pKa shifts . - Computational Prediction:

Calculate partial charges via ChemAxon or Spartan to correlate substituent effects with experimental data .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.